molecular formula C11H8N4OS3 B2916927 N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide CAS No. 923106-17-6

N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide

Cat. No.: B2916927
CAS No.: 923106-17-6
M. Wt: 308.39
InChI Key: DJGZXZWSSRATOI-UHFFFAOYSA-N
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Description

N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H8N4OS3 and its molecular weight is 308.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Reactions

N-Sulfonyl-1,2,3-triazoles react with thioesters in a stereoselective manner to produce β-sulfanyl enamides. This reaction is catalyzed by rhodium(II) and proceeds via an α-imino rhodium carbene complex, showcasing a method for ring-expansion reactions leading to sulfur-containing lactams (Miura et al., 2015).

Antimicrobial Activities

A series of Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes exhibited antibacterial and antifungal activities. This indicates the potential application of such compounds in antimicrobial treatments (Mange et al., 2013).

Material Science Applications

The synthesis of novel polyamide bearing sulfide and sulfone units through a direct polycondensation reaction represents a significant advancement in material science. These polymers show high solubility and improved flame retardancy, indicating their potential application in creating safer and more durable materials (Shabanian et al., 2015).

Drug Design and Antitumor Activity

New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized for studying anti-tumor activity and effects on tumor DNA methylation levels. Such compounds are crucial for developing new cancer treatments by targeting DNA methylation pathways (Hovsepyan et al., 2018).

Synthesis of Functional Materials

The development of aromatic thiophene-containing diamines polymerized with sulfur-containing dianhydride to produce polyimides highlights the synthesis of materials with good thermal, mechanical, and optical properties. This research underlines the importance of such compounds in creating high-performance materials for various industrial applications (Fukuzaki et al., 2010).

Properties

IUPAC Name

N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS3/c16-10(8-4-2-6-19-8)14-15-9(12-13-11(15)17)7-3-1-5-18-7/h1-6H,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZXZWSSRATOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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